Syringetin-3-O-rutinoside
Description
Syringetin-3-O-rutinoside is a flavonol glycoside characterized by a syringetin aglycone (a tri-methoxy substituted quercetin derivative) linked to a rutinoside disaccharide (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside) at the 3-O position. Its molecular formula is C₂₉H₃₄O₁₇, with a molecular weight of 654.57 g/mol and CAS number 53430-50-5 . It is naturally found in plants such as Ginkgo biloba , Hippophae rhamnoides subsp. sinensis , and Cercis chinensis . The compound exhibits antioxidant activity and is used as a reference standard in metabolomic studies .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O17/c1-9-18(32)22(36)24(38)28(43-9)42-8-16-20(34)23(37)25(39)29(45-16)46-27-21(35)17-12(31)6-11(30)7-13(17)44-26(27)10-4-14(40-2)19(33)15(5-10)41-3/h4-7,9,16,18,20,22-25,28-34,36-39H,8H2,1-3H3/t9-,16+,18-,20+,22+,23-,24+,25+,28+,29-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDMLCWSGGUHGK-MWLOISQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)OC)O)OC)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)OC)O)OC)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of syringetin-3-O-rutinoside typically involves the glycosylation of syringetin. One common method is the enzymatic glycosylation using glycosyltransferases, which attach a rutinoside moiety to the syringetin molecule. The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through high-speed counter-current chromatography (HSCCC). This technique allows for the preparative isolation and purification of flavonoids from plant extracts. The process involves the use of a two-phase solvent system, such as n-hexane–n-butanol–water, to separate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Syringetin-3-O-rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Syringetin-3-O-rutinoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoid glycosides.
Biology: The compound is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: this compound is studied for its potential therapeutic effects, including its antioxidant, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of natural health products and dietary supplements
Mechanism of Action
The mechanism of action of syringetin-3-O-rutinoside involves its interaction with various molecular targets and pathways. It exerts its effects through:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Observations:
Glycosylation Pattern: this compound and its analogues (e.g., isorhamnetin-3-O-rutinoside) are O-glycosides, whereas vicenin-2 is a C-glycoside with glucoses attached via carbon-carbon bonds at positions 6 and 8 . Rutinoside (rhamnose + glucose) is a common disaccharide in flavonol glycosides, contributing to solubility and bioavailability .
Substituent Effects: Syringetin derivatives are distinguished by two methoxy groups (R3 and R5) and a hydroxyl group (R4), enhancing lipophilicity and altering antioxidant mechanisms compared to non-methylated quercetin derivatives .
Biological Activities: Antioxidant Capacity: this compound’s methoxy groups stabilize free radicals, making it more effective in lipid peroxidation inhibition than kaempferol-3-O-rutinoside . Antiproliferative Effects: Kaempferol-3-O-rutinoside shows higher activity against cancer cells than syringetin derivatives, likely due to its unmodified hydroxyl groups .
Metabolic and Pharmacokinetic Considerations
- Solubility: this compound is sparingly soluble in water but dissolves in DMSO or ethanol . This contrasts with quercetin-3-O-rutinoside (rutin), which forms stable hydrates in aqueous solutions .
- Stability : Storage at -20°C (powder) or -80°C (solution) is recommended to prevent degradation .
Biological Activity
Syringetin-3-O-rutinoside is a flavonoid glycoside that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The findings are supported by various studies, case analyses, and relevant data tables.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties , which are crucial for neutralizing free radicals in biological systems. This activity is attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Mechanism : The compound's antioxidant effect is linked to its structure, which allows it to donate electrons and stabilize free radicals.
- Research Findings : Studies have shown that syringetin derivatives can reduce oxidative stress markers in various cell lines, enhancing cellular viability under oxidative conditions .
2. Anticancer Properties
This compound has been investigated for its anticancer potential , particularly in the context of lung cancer and other malignancies.
- In Vitro Studies : Research indicates that syringetin can suppress osteoclastogenesis in human lung adenocarcinoma cells (A549 and CL1-5) in a dose-dependent manner. This effect involves the activation of signaling pathways such as SMAD1/5/8 and ERK1/2, promoting apoptosis in cancer cells .
| Cell Line | Effect of this compound | Mechanism |
|---|---|---|
| A549 | Inhibition of cell proliferation | Activation of apoptosis |
| H1299 | Enhanced radiosensitivity | Caspase-3-mediated apoptosis |
| CL1-5 | Suppression of osteoclastogenesis | SMAD/ERK pathway activation |
3. Anti-inflammatory Effects
The anti-inflammatory effects of this compound are noteworthy, particularly in modulating cytokine production.
- Cytokine Modulation : The compound has been shown to increase levels of pro-inflammatory mediators while also exhibiting immunomodulatory effects .
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation, syringetin demonstrated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
4. Antimicrobial Activity
This compound displays antimicrobial properties against various pathogens.
- Inhibition Zones : The compound exhibited inhibition zones ranging from 10 mm to 15 mm against bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Streptococcus pyogenes | 12 |
| Enterococcus faecalis | 10 |
5. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in relation to Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
